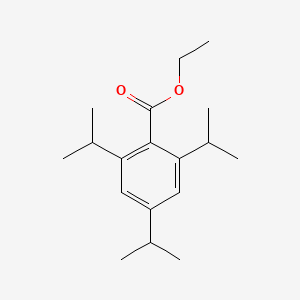

Ethyl 2,4,6-triisopropylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4,6-tri(propan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-8-20-18(19)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMLXTDVQDHSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426738 | |

| Record name | ethyl 2,4,6-triisopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63846-76-4 | |

| Record name | ethyl 2,4,6-triisopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,4,6-triisopropylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,4,6-Triisopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2,4,6-triisopropylbenzoate, a sterically hindered aromatic ester. The document delves into the theoretical underpinnings and practical execution of its synthesis, with a primary focus on the Fischer-Speier esterification. Recognizing the challenges posed by significant steric hindrance from the ortho-isopropyl groups, this guide presents a detailed, optimized protocol. The causality behind each experimental choice is thoroughly explained to ensure both reproducibility and a deep understanding of the reaction dynamics. This whitepaper is designed to be a self-validating system for researchers, offering insights into reaction mechanisms, purification strategies, and product characterization, thereby empowering scientists in their synthetic endeavors.

Introduction: The Challenge of Steric Hindrance in Ester Synthesis

This compound is a valuable chemical intermediate, often utilized in organic synthesis as a building block for more complex molecules.[1] Its structure, characterized by three bulky isopropyl groups flanking the ester functionality, presents a significant synthetic challenge. The ortho-substituents sterically encumber the carboxylic acid precursor, 2,4,6-triisopropylbenzoic acid, impeding the approach of the nucleophilic alcohol.[2] Consequently, standard esterification protocols often result in low yields or fail altogether.

This guide addresses this challenge by providing a detailed examination of the most viable synthetic route: a modified Fischer-Speier esterification. This classic reaction, first described in 1895 by Emil Fischer and Arthur Speier, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] While fundamentally straightforward, its application to sterically hindered substrates necessitates careful optimization of reaction conditions to drive the equilibrium towards product formation.

Synthetic Approach: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The equilibrium nature of the reaction requires strategic interventions to achieve high yields, especially when dealing with sterically hindered substrates.[5] The primary strategies involve using a large excess of one reactant (typically the alcohol) and/or removing the water byproduct as it forms.[3] For the synthesis of this compound, a robust acid catalyst and elevated temperatures are also crucial to overcome the high activation energy imposed by steric hindrance.

Reaction Mechanism

The mechanism of the Fischer-Speier esterification proceeds through several key steps, each of which is in equilibrium:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with explanations for each step to ensure both procedural accuracy and a fundamental understanding of the process.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| 2,4,6-Triisopropylbenzoic acid | C₁₆H₂₄O₂ | 248.36 | 1.0 eq | Starting material. Ensure it is dry. |

| Ethanol (absolute) | C₂H₅OH | 46.07 | 20-50 eq | Reagent and solvent. Use of a large excess drives the equilibrium. |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 0.1-0.2 eq | Catalyst. Handle with extreme care. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | As needed | For neutralization. |

| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | As needed | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4,6-triisopropylbenzoic acid (1.0 eq) and a large excess of absolute ethanol (20-50 eq). The ethanol acts as both a reactant and the solvent.

-

Causality: Using a large excess of ethanol shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby increasing the yield.

-

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

-

Causality: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. It also acts as a dehydrating agent, further driving the reaction forward.

-

-

Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The high temperature provides the necessary activation energy to overcome the steric hindrance of the isopropyl groups. Prolonged reflux is necessary to allow the reaction to reach equilibrium.

-

-

Work-up - Quenching and Extraction: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing cold water. Extract the aqueous mixture with diethyl ether (3 x volume of the reaction mixture).

-

Causality: The addition of water quenches the reaction. Diethyl ether is used to extract the organic product from the aqueous phase.

-

-

Neutralization: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Causality: The sodium bicarbonate wash is crucial for neutralizing any remaining sulfuric acid and unreacted carboxylic acid. The brine wash helps to remove any remaining water from the organic phase.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: Anhydrous sodium sulfate removes residual water from the organic phase. Rotary evaporation efficiently removes the low-boiling diethyl ether to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

-

Causality: Purification is necessary to remove any side products or unreacted starting materials, yielding the pure ester.

-

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₈O₂ |

| Molecular Weight | 276.41 g/mol [1] |

| Appearance | Pale-yellow to yellow solid or liquid |

| Storage | Sealed in dry, room temperature |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the ester functional group. A strong absorption band around 1710-1730 cm⁻¹ corresponds to the C=O stretching of the ester. Additional peaks will be present for C-H and C-O stretching.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the isopropyl groups (a septet for the methine proton and a doublet for the methyl protons). The aromatic protons will appear as a singlet.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons, and the carbons of the ethyl and isopropyl groups.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 276.4. Fragmentation patterns corresponding to the loss of the ethoxy group or other fragments will also be observed.

Safety and Handling

-

2,4,6-Triisopropylbenzoic Acid: May cause skin and eye irritation.

-

Ethanol: Flammable liquid and vapor.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Handle with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

-

This compound: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all chemicals in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via a modified Fischer-Speier esterification is a challenging yet achievable process. By understanding the principles of chemical equilibrium and the mechanistic details of the reaction, and by carefully controlling the reaction conditions, researchers can successfully overcome the steric hindrance presented by the bulky isopropyl groups. This guide provides a robust and well-rationalized protocol to facilitate the successful synthesis and purification of this valuable chemical intermediate, empowering further research and development in the chemical and pharmaceutical sciences.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Syntheses. Diastereoselective α-Alkylation of β-Hydroxycarboxylic Esters Through Alkoxide Enolates. Retrieved from [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. Trimethylsilane, 1-cyclobuten-1,2-ylenedioxybis-. Retrieved from [Link]

-

PubChemLite. This compound (C18H28O2). Retrieved from [Link]

-

NIST WebBook. Benzene, 1,3,5-tris(1-methylethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

Tetrahedron Letters. 63846-76-4 | this compound. Retrieved from [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Stephen F. Austin State University. Retrieved from [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Design and Synthesis of (E)-1-(3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted Benzenes from 1-(2,6,6-Trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Benzene, 1,3,5-tris(1-methylethyl)- [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - this compound (C18H28O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]

ethyl 2,4,6-triisopropylbenzoate physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4,6-triisopropylbenzoate

For professionals in the fields of chemical research and pharmaceutical development, a thorough understanding of the physicochemical properties of reagents and intermediates is paramount. This guide provides a detailed overview of this compound, a sterically hindered aromatic ester, with a focus on its physical properties, structural characteristics, and practical applications.

Molecular Structure and Identification

This compound is an organic compound characterized by a benzene ring substituted with an ethyl ester group and three isopropyl groups at positions 2, 4, and 6. This significant steric hindrance profoundly influences its reactivity and physical properties.

The definitive identification of this compound is established through its unique identifiers and structural representations.

Molecular Structure Visualization:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | ethyl 2,4,6-tri(propan-2-yl)benzoate[1] |

| CAS Number | 63846-76-4[1][2][3] |

| Molecular Formula | C18H28O2[1][3][4] |

| Molecular Weight | 276.41 g/mol [4][5] |

| InChI | InChI=1S/C18H28O2/c1-8-20-18(19)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13H,8H2,1-7H3[1] |

| InChIKey | SNMLXTDVQDHSKS-UHFFFAOYSA-N[1][3] |

| SMILES | CCOC(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C[1][4] |

| Synonyms | Ethyl 2,4,6-tris(1-methylethyl)benzoate, 2,4,6-Triisopropylbenzoic acid ethyl ester[2] |

Physicochemical Properties

The physical state and thermodynamic properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Pale-yellow to yellow solid or liquid | [3] |

| Boiling Point | 352.6±31.0 °C (Predicted) | [2][6] |

| Density | 0.940±0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4900 | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C.[2][4] | N/A |

Spectral Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound, which would confirm the presence of key functional groups, such as the C=O stretch of the ester and C-H vibrations of the alkyl groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak data is not provided in the initial search, NMR data is available from various suppliers.[7][8] A ¹H NMR spectrum would be expected to show signals for the aromatic protons, the quartet and triplet of the ethyl group, and the septets and doublets of the isopropyl groups. The ¹³C NMR would similarly provide distinct signals for each carbon environment.

Synthesis and Purity

This compound is typically synthesized through the esterification of 2,4,6-triisopropylbenzoic acid. One documented method involves the reaction of 2,4,6-triisopropylbenzoic acid with triethyl orthoacetate.[9] The purity of the commercially available compound is generally high, often stated as 97% or greater.[3][4][10]

Illustrative Synthesis Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

Due to its sterically hindered nature, this compound serves as a valuable intermediate in organic synthesis.[11] The bulky isopropyl groups can direct reactions to other parts of a molecule or can be used to create specific three-dimensional structures. While direct applications in drug development are not extensively documented for this specific ester, related 2,4,6-triisopropylbenzene compounds have been investigated for their potential in preparing medications for conditions such as diabetes.[12]

Safety and Handling

Appropriate safety precautions are essential when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Precautionary Statements: Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.[6]

References

-

PubChem. This compound | C18H28O2 | CID 7015413. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents.

-

ChemUniverse. This compound [P74610]. [Link]

Sources

- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]

- 3. This compound | 63846-76-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 63846-76-4|this compound|BLD Pharm [bldpharm.com]

- 8. 22693-41-0 | 2,4,6-Triisopropylbenzenethiol | Benzene Compounds | Ambeed.com [ambeed.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound [P74610] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 11. This compound [myskinrecipes.com]

- 12. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]

An In-Depth Technical Guide to Ethyl 2,4,6-Triisopropylbenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on ethyl 2,4,6-triisopropylbenzoate (CAS No. 63846-76-4). We will delve into its fundamental properties, synthesis, reactivity, and safety considerations, providing expert insights grounded in established scientific principles.

Introduction: The Significance of Steric Hindrance

This compound is a fascinating molecule primarily defined by its significant steric bulk. The ethyl ester functional group is flanked by three isopropyl groups on the benzene ring, creating a highly crowded environment. This steric hindrance is not a mere structural curiosity; it is the very feature that dictates its chemical reactivity and defines its utility in specialized synthetic applications. Unlike simple aromatic esters, the carbonyl group of this compound is exceptionally shielded, rendering it resistant to nucleophilic attack. This property makes it a valuable, non-reactive bulky group in complex molecular architectures and a precursor to other sterically demanding reagents. This guide will explore the synthesis of this unique compound, its characteristic properties, and its application in advanced organic synthesis.

Physicochemical & Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key characteristics of this compound.

Physicochemical Properties

A compilation of essential data for this compound is presented below for quick reference. These properties are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 63846-76-4 | [1][2][3] |

| Molecular Formula | C₁₈H₂₈O₂ | [1][2] |

| Molecular Weight | 276.41 g/mol | [1][3][4] |

| Boiling Point | 352.6 ± 31.0 °C (Predicted) | [5] |

| Density | 0.940 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.4900 | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry | [3][4][5] |

Spectroscopic Data

Spectroscopic analysis is indispensable for structural verification. For this compound, key techniques include Infrared (IR) spectroscopy.

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. A strong absorption band characteristic of the C=O (carbonyl) stretch of the ester is expected around 1720-1740 cm⁻¹. Additional bands will confirm the presence of C-O single bonds, sp³ hybridized C-H bonds of the isopropyl and ethyl groups, and the aromatic C-H and C=C bonds of the benzene ring.[1]

Synthesis and Purification

The synthesis of this compound is a classic example of Fischer esterification, a cornerstone of organic chemistry. The choice of this method is dictated by the availability of the starting materials and the reaction's reliability.

Synthetic Workflow: Fischer Esterification

The most direct route involves the acid-catalyzed reaction of 2,4,6-triisopropylbenzoic acid with an excess of ethanol. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Caption: Fischer Esterification of 2,4,6-Triisopropylbenzoic Acid.

Detailed Synthesis Protocol

This protocol provides a robust method for laboratory-scale synthesis.

Materials:

-

2,4,6-triisopropylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,4,6-triisopropylbenzoic acid in an excess of anhydrous ethanol (approximately 10-20 equivalents).

-

Rationale: Using excess ethanol shifts the reaction equilibrium to favor the formation of the ester product.

-

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the solution while stirring.

-

Rationale: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating accelerates the reaction rate to reach equilibrium in a reasonable timeframe.

-

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

-

Rationale: The sodium bicarbonate neutralizes the acidic catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.

-

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Rationale: The non-polar ester product has high solubility in diethyl ether, allowing for its separation from the aqueous phase.

-

-

Washing: Wash the combined organic layers with water and then with brine.

-

Rationale: Washing with water removes residual water-soluble impurities, and the brine wash helps to remove the bulk of the dissolved water from the organic phase.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent (diethyl ether) using a rotary evaporator.

Purification

Due to its high boiling point, the crude product is best purified by vacuum distillation.

-

Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Heat the crude oil under reduced pressure. Collect the fraction that distills at the expected boiling point range for this compound.

-

Rationale: Vacuum distillation allows the compound to boil at a much lower temperature, preventing thermal decomposition that might occur at its atmospheric boiling point.

-

Reactivity and Applications

Steric Shielding and Reactivity

The defining characteristic of this compound is the profound steric shielding of its ester carbonyl group. The ortho-isopropyl groups effectively block the trajectory of incoming nucleophiles, dramatically reducing the reactivity of the ester. For instance, base-catalyzed hydrolysis (saponification), which is typically a rapid reaction for esters, is extremely sluggish for this compound. This chemical inertia is a key feature exploited in its applications.

Caption: Steric shielding of the carbonyl group by isopropyl groups.

Applications in Organic Synthesis

While not a bulk chemical, this compound is a valuable tool for synthetic chemists. Its literature presence points to its use as a building block in the synthesis of complex molecules where a bulky, non-reactive aromatic moiety is required.[1] For example, it has been cited in research published in Nature Chemistry, underscoring its relevance in cutting-edge synthetic endeavors.[1] Its resistance to many common reaction conditions allows chemists to perform transformations on other parts of a molecule without affecting the sterically hindered ester.

Safety and Toxicology

As with any chemical reagent, proper handling of this compound is essential. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.

GHS Hazard Classification

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT, Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Safety Precautions

Given its hazard profile, the following precautions are mandatory when handling this compound:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][6]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[7]

While a full toxicological profile is not available, the GHS data indicates moderate acute toxicity and irritant properties.[8] Exposure should be minimized through standard laboratory safety practices.

Conclusion

This compound is more than just another aromatic ester; it is a specialized reagent whose value lies in its pronounced steric hindrance. This structural feature imparts significant chemical stability, particularly resistance to nucleophilic attack at the carbonyl carbon. While its applications are not widespread, it serves as an important building block in advanced organic synthesis for constructing complex molecular frameworks. A thorough understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

Metabolon. (2023). Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

ChemUniverse. This compound [P74610]. Retrieved from [Link]

-

ChemBK. 2,4,6-Triisopropylbenzene. Retrieved from [Link]

-

Chemdad. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate. Retrieved from [Link]

-

PubChem. 1-Nitro-2,4,6-triisopropylbenzene. Retrieved from [Link]

-

PrepChem.com. Synthesis of triisopropylbenzene. Retrieved from [Link]

Sources

- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [P74610] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the NMR Spectral Analysis of Ethyl 2,4,6-Triisopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of ethyl 2,4,6-triisopropylbenzoate, a sterically hindered aromatic ester. We will delve into the theoretical underpinnings of NMR spectroscopy, provide detailed protocols for sample preparation and data acquisition, and present a thorough analysis of the predicted spectral data. The significant steric hindrance imposed by the ortho-isopropyl groups and their influence on the chemical environment of the aromatic and ester moieties will be a central focus. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling a deeper understanding of the structural characteristics of similarly substituted molecules.

Introduction: The Structural Uniqueness of this compound

This compound is a fascinating molecule from a structural standpoint. The benzene ring is substituted with three bulky isopropyl groups and an ethyl ester functionality. The two isopropyl groups at the ortho positions (2 and 6) to the ester create a highly crowded steric environment. This steric hindrance is expected to have a profound impact on the molecule's conformation and, consequently, its NMR spectrum. The rotation of the ester group and the isopropyl groups is likely to be restricted, leading to potentially unique chemical shifts and coupling patterns. Understanding these spectral features is crucial for the unambiguous characterization of this and related sterically encumbered molecules.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocols are recommended for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its relatively simple solvent residual peak in the ¹H NMR spectrum (δ ~7.26 ppm).

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on modern spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR processing software can also reference the spectrum to the residual solvent peak.

¹H NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Parameters:

-

Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

-

Number of Scans: 8 to 16 scans are typically adequate.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

¹³C NMR Data Acquisition

-

Spectrometer: A spectrometer operating at a corresponding carbon frequency of 100 MHz or higher is recommended.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Acquisition Parameters:

-

Spectral Width: A sweep width of 0 to 200 ppm is appropriate.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Predicted ¹H NMR Spectrum: Analysis and Interpretation

Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, the predicted ¹H NMR spectrum of this compound in CDCl₃ is as follows:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | s | 2H | Ar-H | The two aromatic protons are in identical chemical environments and will appear as a singlet. The upfield shift compared to benzene (δ 7.34) is due to the electron-donating effect of the three isopropyl groups. |

| ~4.1-4.3 | q | 2H | O-CH₂ -CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, resulting in a downfield shift. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). |

| ~2.9-3.2 | sept | 2H | Ar-CH (CH₃)₂ (ortho) | The methine protons of the two ortho-isopropyl groups are deshielded by the aromatic ring. They will appear as a septet due to coupling with the six equivalent methyl protons (n+1 rule, 6+1=7). |

| ~2.8-3.1 | sept | 1H | Ar-CH (CH₃)₂ (para) | The methine proton of the para-isopropyl group is also deshielded and will appear as a septet. Its chemical shift will be slightly different from the ortho methine protons. |

| ~1.2-1.4 | t | 3H | O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). |

| ~1.1-1.3 | d | 12H | Ar-CH(CH₃ )₂ (ortho) | The twelve methyl protons of the two ortho-isopropyl groups are equivalent and will appear as a doublet due to coupling with the methine proton. |

| ~1.0-1.2 | d | 6H | Ar-CH(CH₃ )₂ (para) | The six methyl protons of the para-isopropyl group are equivalent and will appear as a doublet. |

Diagram of Key ¹H-¹H Couplings:

Caption: Predicted J-coupling relationships in this compound.

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C =O | The carbonyl carbon of the ester group will appear in the typical downfield region for esters. |

| ~145-150 | Ar-C (ortho) | The aromatic carbons bearing the ortho-isopropyl groups will be deshielded. |

| ~140-145 | Ar-C (para) | The aromatic carbon bearing the para-isopropyl group. |

| ~125-130 | Ar-C (unsubstituted) | The two unsubstituted aromatic carbons will have a similar chemical shift. |

| ~120-125 | Ar-C -C=O | The aromatic carbon attached to the ester group. |

| ~60-65 | O-CH₂ -CH₃ | The methylene carbon of the ethyl group is attached to an oxygen atom, causing a downfield shift. |

| ~30-35 | Ar-CH (CH₃)₂ (ortho) | The methine carbons of the ortho-isopropyl groups. |

| ~28-33 | Ar-CH (CH₃)₂ (para) | The methine carbon of the para-isopropyl group. |

| ~20-25 | Ar-CH(CH₃ )₂ (ortho & para) | The methyl carbons of the isopropyl groups are expected to have similar chemical shifts. |

| ~10-15 | O-CH₂-CH₃ | The methyl carbon of the ethyl group will appear in the typical aliphatic region. |

Molecular Structure with Carbon Numbering:

Caption: Numbering scheme for the carbon atoms in this compound.

The Influence of Steric Hindrance on the NMR Spectrum

The pronounced steric crowding in this compound is expected to manifest in several ways in its NMR spectrum:

-

Restricted Rotation: The bulky ortho-isopropyl groups will likely hinder the free rotation of the ester group. This could lead to diastereotopic protons in the methylene group of the ethyl ester at low temperatures, although this is less likely to be observed at room temperature.

-

Through-Space Effects (NOE): Nuclear Overhauser Effect (NOE) experiments could be particularly informative. Irradiation of the ortho-isopropyl methine protons would be expected to show an NOE enhancement to the nearby aromatic protons and potentially to the methylene protons of the ethyl ester, providing valuable information about the molecule's solution-state conformation.

-

Chemical Shift Anisotropy: The aromatic ring current will influence the chemical shifts of the protons on the isopropyl groups. Due to the fixed, or at least restricted, orientation of these groups, some protons may experience a greater shielding or deshielding effect than would be expected in a less hindered system.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. While based on established spectroscopic principles rather than experimental data, the detailed analysis of expected chemical shifts, multiplicities, and the influence of steric hindrance offers a robust framework for the interpretation of the actual spectrum. The provided protocols for data acquisition ensure that researchers can obtain high-quality data for this and structurally related molecules. A thorough understanding of the NMR characteristics of such sterically demanding structures is essential for advancing research in various fields of chemistry.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

solubility of ethyl 2,4,6-triisopropylbenzoate in common solvents

An In-Depth Technical Guide to the Solubility of Ethyl 2,4,6-triisopropylbenzoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sterically hindered ester with significant lipophilic character. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in research and drug development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its solubility profile in common laboratory solvents, and offers detailed experimental protocols for its quantitative and qualitative determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this and structurally related molecules.

Introduction: The Challenge of a Sterically Hindered Ester

This compound, with the molecular formula C18H28O2 and a molecular weight of 276.41 g/mol , is an aromatic ester characterized by the presence of three bulky isopropyl groups on the benzene ring.[1][2] This significant steric hindrance around the ester functionality profoundly influences its chemical reactivity and physical properties, including its solubility. A thorough understanding of its solubility is paramount for a range of applications, from selecting appropriate solvent systems for chemical reactions and purification (e.g., crystallization, chromatography) to designing effective delivery systems in pharmaceutical formulations. This guide provides the foundational knowledge and practical tools for researchers to effectively work with this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

2.1. The Role of Polarity and Lipophilicity

This compound is a predominantly nonpolar molecule. The ester group introduces a degree of polarity; however, the large, nonpolar hydrocarbon structure, consisting of the benzene ring and the three isopropyl groups, dominates the molecule's overall character. This is quantitatively supported by a high predicted octanol-water partition coefficient (LogP) of 5.2335, indicating strong lipophilicity and a preference for nonpolar environments.[5]

2.2. Steric Hindrance: A Double-Edged Sword

The bulky isopropyl groups sterically shield the polar ester group, hindering its ability to participate in strong dipole-dipole interactions or hydrogen bonding with polar solvent molecules.[6][7] While this steric hindrance reduces solubility in polar solvents, it can also disrupt efficient crystal lattice packing of the solute molecules, potentially aiding solubility in nonpolar solvents where van der Waals forces are the primary mode of interaction.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, a qualitative solubility profile for this compound in common laboratory solvents can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Cyclohexane, Toluene, Diethyl Ether | High | "Like dissolves like." The nonpolar nature of both the solute and solvent allows for favorable van der Waals interactions. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can engage in some dipole-dipole interactions with the ester group. The lack of strong hydrogen bonding networks makes them more accommodating to the nonpolar bulk of the molecule. |

| Polar Protic Solvents | Water, Methanol, Ethanol | Low to Insoluble | The strong hydrogen bonding network of these solvents would be disrupted by the large, nonpolar solute, making dissolution energetically unfavorable. The sterically hindered ester group cannot effectively participate in hydrogen bonding.[8][9] |

Experimental Determination of Solubility: A Practical Guide

To obtain precise solubility data, experimental determination is essential. The following protocols provide a framework for both qualitative and quantitative assessment.

4.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

4.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Protocol:

-

Prepare a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent.

-

Add an excess amount of this compound to each vial, ensuring that a solid phase remains.

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of this compound in the diluted sample against a standard curve.

-

Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L).

Caption: Molecular Interactions and Predicted Solubility.

Conclusion

This compound is a highly lipophilic and nonpolar molecule due to its substantial hydrocarbon content and the steric shielding of its polar ester functionality. Consequently, it is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar protic solvents. The provided experimental protocols offer a robust framework for researchers to quantitatively determine its solubility in various solvent systems, enabling informed decisions in synthesis, purification, and formulation development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- ChemicalBook.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (2023, December 7).

- Sigma-Aldrich.

- PubChem.

- Aaronchem. (2024, November 1).

- ChemScene.

- Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters.

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

- ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.

- Polarity Index.

Sources

- 1. This compound CAS#: 63846-76-4 [amp.chemicalbook.com]

- 2. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. chemscene.com [chemscene.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

The Technical Guide to Ethyl 2,4,6-triisopropylbenzoate: A Deep Dive into its Steric Shielding Mechanism and Applications

For researchers, scientists, and professionals in drug development, the selection of molecular tools is paramount to achieving desired reaction outcomes. Among the vast arsenal of chemical reagents, ethyl 2,4,6-triisopropylbenzoate stands out not for its reactivity, but for its profound lack thereof. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on the profound influence of its steric architecture on its chemical behavior. We will delve into the causality behind its hydrolytic stability and explore its utility as a unique building block in organic synthesis.

The Molecular Architecture: A Fortress of Steric Hindrance

At the heart of this compound's unique properties lies its formidable molecular structure. The benzene ring is substituted at the 2, 4, and 6 positions with bulky isopropyl groups. This arrangement creates a significant steric shield around the ester functional group.

This steric congestion is the primary determinant of the molecule's reactivity, or more accurately, its inertness. The three isopropyl groups effectively form a protective pocket around the ester's carbonyl carbon, severely restricting the approach of nucleophiles. This concept of steric hindrance is a fundamental principle in organic chemistry, governing the rates and pathways of chemical reactions.[1][2]

Mechanism of Action: Resisting the Inevitable - The Case of Hydrolysis

The most well-documented and defining characteristic of this compound is its exceptional resistance to hydrolysis.[6][7] Ester hydrolysis, a fundamental reaction in organic chemistry, typically proceeds through nucleophilic acyl substitution. In this mechanism, a nucleophile (such as a hydroxide ion in basic hydrolysis or water in acidic hydrolysis) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alcohol.

However, in the case of this compound, the steric shield created by the flanking isopropyl groups presents a formidable barrier to the approaching nucleophile.

Diagram: Steric Hindrance in the Hydrolysis of this compound

Caption: The bulky isopropyl groups sterically hinder the approach of a nucleophile to the carbonyl carbon.

This steric impediment significantly raises the activation energy for the formation of the tetrahedral intermediate, dramatically slowing down the rate of hydrolysis. Kinetic studies on analogous sterically hindered esters, such as tert-butyl 2,4,6-trimethylbenzoate, have demonstrated that the rate of hydrolysis can be retarded by several orders of magnitude compared to unhindered esters.[8][9]

The mechanism of resistance can be further dissected into two key aspects:

-

Ground-State Destabilization of the Transition State: The steric clash between the isopropyl groups and the incoming nucleophile in the transition state is severe. This repulsion destabilizes the transition state, making it energetically less favorable to reach.

-

Geometric Constraints: The rigid aromatic ring and the fixed positions of the isopropyl groups prevent conformational changes that might otherwise allow for a more favorable angle of attack by the nucleophile.

This inherent stability makes this compound and similar structures valuable in applications where ester functionality is required to persist in hydrolytic environments.[10][11][12]

Synthetic Utility and Experimental Protocols

While not a reagent for facilitating transformations in the traditional sense, the robustness of the 2,4,6-triisopropylbenzoyl group makes it a useful protecting group or a structural motif in the synthesis of complex molecules where hydrolytic stability is crucial.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2,4,6-triisopropylbenzoic acid. Given the steric hindrance of the carboxylic acid, standard Fischer esterification conditions may be slow. More forcing conditions or the use of more reactive electrophiles are often necessary.

Experimental Protocol: Synthesis via Acyl Chloride

-

Preparation of 2,4,6-Triisopropylbenzoyl Chloride:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place 2,4,6-triisopropylbenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically around 80 °C) and monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,4,6-triisopropylbenzoyl chloride can be used directly in the next step.

-

-

Esterification:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve the crude 2,4,6-triisopropylbenzoyl chloride in a dry, non-protic solvent such as dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of absolute ethanol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Demonstration of Hydrolytic Stability: A Comparative Experiment

To illustrate the remarkable stability of this compound, a comparative hydrolysis experiment can be performed alongside a less hindered ester, such as ethyl benzoate.

Experimental Protocol: Comparative Alkaline Hydrolysis

-

Reaction Setup:

-

Prepare two separate reaction vessels, each containing a 1:1 mixture of ethanol and water.

-

In one vessel, dissolve ethyl benzoate to a final concentration of 0.1 M.

-

In the second vessel, dissolve this compound to the same concentration.

-

To each vessel, add sodium hydroxide to a final concentration of 0.5 M.

-

Maintain both reactions at a constant temperature (e.g., 50 °C) and stir vigorously.

-

-

Monitoring the Reaction:

-

At regular time intervals (e.g., every 30 minutes), withdraw an aliquot from each reaction mixture.

-

Quench the hydrolysis by neutralizing the aliquot with a standard solution of hydrochloric acid.

-

Analyze the composition of the aliquot by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the extent of ester hydrolysis.

-

Expected Outcome: The concentration of ethyl benzoate will decrease significantly over time, indicating its hydrolysis to benzoate and ethanol. In contrast, the concentration of this compound will remain largely unchanged, even after extended periods, demonstrating its profound resistance to alkaline hydrolysis.

Table: Comparative Hydrolysis Rates

| Ester | Relative Rate of Hydrolysis (approx.) |

| Ethyl Benzoate | 1 |

| Ethyl 2,4,6-trimethylbenzoate | ~10⁻² |

| This compound | < 10⁻⁴ |

Note: The relative rates are illustrative and depend on the specific reaction conditions.

Broader Implications and Future Directions

The extreme steric hindrance of the 2,4,6-triisopropylbenzoyl group offers a unique tool for chemists. Its primary application lies in the design of molecules where a robust ester linkage is required. This can be particularly relevant in the development of:

-

Prodrugs: Where the release of the active drug is intended to occur under specific enzymatic conditions, not general hydrolysis.[10]

-

Functional Materials: Polymers and other materials where ester linkages need to withstand harsh chemical environments.

-

Mechanistic Studies: As a control compound to probe the importance of steric effects in various chemical and biological processes.

Future research may explore the subtle electronic effects of the isopropyl groups in conjunction with their steric bulk, potentially leading to the design of even more finely tuned molecular scaffolds. Furthermore, while its use as a non-nucleophilic base or a catalyst is not established, the unique electronic environment created by the substituted ring could be explored in the context of frustrated Lewis pair chemistry or other areas where steric hindrance can be leveraged to achieve unusual reactivity.

Conclusion

This compound is a compelling example of how molecular architecture dictates chemical function. Its mechanism of action is one of passive resistance, where a formidable steric shield effectively neutralizes one of the most common reactions in organic chemistry – ester hydrolysis. For researchers and drug development professionals, understanding this principle of sterically enforced stability opens the door to the rational design of robust molecules with tailored properties, enabling advancements in medicine, materials science, and fundamental chemical research.

References

-

Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC - NIH. [Link]

-

Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate. [Link]

-

Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PubMed. [Link]

-

The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone. Sci-Hub. [Link]

-

Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. PMC - NIH. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

Water-soluble and hydrolysis-resistant activated ester polymers: Synthesis, characterization, and application for preparing functional polymers. Taylor & Francis Online. [Link]

-

Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Organic Letters. [Link]

-

The kinetics of alkyl–oxygen fission in ester hydrolysis. tert.-butyl 2 : 4 : 6-trimethylbenzoate in aqueous ethanol. Sci-Hub. [Link]

-

mod12lec68. YouTube. [Link]

-

Hydrolysis-Resistant Esters. Cosmetics & Toiletries. [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

-

KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII. The Aeid and Alkaline Hydrolysis of Diethyi Maleate and Diethyl Fumarate. Indian Journal of Chemistry. [Link]

-

Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. [Link]

-

Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Kinetic study of Ester hydrolysis. YouTube. [Link]

-

Hydrolysis‐resistant polyurethane elastomers synthesized from hydrophobic bio‐based polyfarnesene diol. ResearchGate. [Link]

-

A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Semantic Scholar. [Link]

-

Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. PMC - NIH. [Link]

-

Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

-

IV SEMMESTER. St. Joseph's College. [Link]

-

2,4,6-Triisopropylbenzoyl chloride. PubChem. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Frontiers | Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics [frontiersin.org]

- 3. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. Sci-Hub. The kinetics of alkyl–oxygen fission in ester hydrolysis. Part II. tert.-Butyl 2 : 4 : 6-trimethylbenzoate in aqueous acetone / J. Chem. Soc., 1955 [sci-hub.box]

- 9. Sci-Hub. The kinetics of alkyl–oxygen fission in ester hydrolysis. tert.-butyl 2 : 4 : 6-trimethylbenzoate in aqueous ethanol / J. Chem. Soc., 1954 [sci-hub.box]

- 10. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

literature review of ethyl 2,4,6-triisopropylbenzoate studies

An In-depth Technical Guide to Ethyl 2,4,6-triisopropylbenzoate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly sterically hindered aromatic ester, a structural feature that profoundly dictates its chemical behavior. The bulky isopropyl groups at the ortho positions effectively shield the carbonyl center, rendering it remarkably resistant to common nucleophilic acyl substitution reactions. This technical guide provides a comprehensive review of the synthesis, spectroscopic characterization, and unique reactivity of this compound. We will delve into the causality behind experimental choices for its preparation and explore the mechanistic implications of its sterically encumbered nature, particularly in hydrolysis and reduction reactions. This document serves as a foundational resource for chemists interested in leveraging steric effects in molecular design, protecting group strategies, and mechanistic studies.

Introduction: The Challenge of Steric Hindrance

In the landscape of organic chemistry, steric hindrance is a powerful tool for controlling reactivity and selectivity. This compound (IUPAC name: ethyl 2,4,6-tri(propan-2-yl)benzoate) is a prime exemplar of a molecule whose properties are dominated by steric effects.[1] The presence of two isopropyl groups flanking the ethyl ester functionality creates a congested environment that severely restricts access to the electrophilic carbonyl carbon. This inherent stability makes its synthesis non-trivial and its subsequent reactions, particularly those involving nucleophilic attack at the carbonyl, challenging. Understanding the chemistry of this and related hindered esters is crucial for the design of robust protecting groups and for probing the limits of chemical reactivity.

Synthesis of a Hindered Ester

The primary challenge in synthesizing this compound lies in overcoming the steric repulsion between the incoming alcohol (ethanol) and the bulky ortho-substituents of the parent carboxylic acid, 2,4,6-triisopropylbenzoic acid. Standard esterification methods often fail or provide poor yields. Consequently, more forceful or mechanistically distinct approaches are required.

Fischer-Speier Esterification: A Brute-Force Approach

The Fischer-Speier esterification, one of the most fundamental esterification reactions, can be employed. This method relies on reacting the carboxylic acid with a large excess of the alcohol in the presence of a strong acid catalyst.

-

Causality behind the choice: The reaction is an equilibrium process. According to Le Châtelier's principle, using the alcohol as the solvent (a large excess) drives the equilibrium toward the ester product.[2] The strong acid catalyst (typically H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon to facilitate attack by the weakly nucleophilic ethanol. However, due to the severe steric hindrance, this reaction requires prolonged heating under reflux to achieve reasonable conversion.

Experimental Protocol: Fischer-Speier Esterification

-

Suspend 2,4,6-triisopropylbenzoic acid (1.0 eq) in absolute ethanol (20-50 eq).

-

Carefully add concentrated sulfuric acid (0.2-0.5 eq) to the stirred suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or GC-MS.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Alternative Synthesis Routes

Given the potential for low yields and harsh conditions in the Fischer-Speier method, other synthetic routes are often considered. ChemicalBook lists several synthetic pathways, including starting from 2,4,6-triisopropylbenzoic acid and triethyl orthoacetate.[3] For particularly challenging esterifications where both the acid and alcohol are sterically hindered, methods involving highly reactive intermediates, such as those generated from benzotriazoles, may be explored, although direct application to this specific ester is not widely documented.[4]

Caption: Workflow for the Fischer-Speier synthesis of a sterically hindered ester.

Spectroscopic and Physical Properties

The structure of this compound is confirmed through standard spectroscopic techniques and its physical properties are well-documented.[1][5][6]

| Property | Data | Source |

| Molecular Formula | C₁₈H₂₈O₂ | PubChem[1][5] |

| Molecular Weight | 276.41 g/mol | ChemScene[6] |

| Appearance | Colorless oil (predicted) | --- |

| ¹H NMR (CDCl₃) | δ ~7.0 (s, 2H, Ar-H), ~4.2 (q, 2H, OCH₂), ~2.9 (sept, 3H, CH(CH₃)₂), ~1.3 (t, 3H, OCH₂CH₃), ~1.2 (d, 18H, CH(CH₃)₂) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~148-150 (Ar-C-iPr), ~121 (Ar-CH), ~61 (OCH₂), ~34 (CH(CH₃)₂), ~24 (CH(CH₃)₂), ~14 (OCH₂CH₃) | Predicted |

| IR (Neat) | ~1720 cm⁻¹ (C=O stretch) | PubChem[1] |

Note: NMR chemical shifts are predicted based on standard values and may vary slightly.

The Consequences of Steric Shielding: Chemical Reactivity

The reactivity of this compound is a classic case study in steric hindrance. The ester carbonyl is so well-protected that it is exceptionally resistant to reactions that are trivial for unhindered esters like ethyl benzoate.

Hydrolysis: A Challenging Saponification

Alkaline hydrolysis (saponification) is a cornerstone reaction of esters.[7][8] For typical esters, this occurs readily via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.[9]

-

Mechanistic Hurdle: In this compound, the ortho-isopropyl groups form a "pocket" around the ester, sterically blocking the trajectory of the incoming hydroxide nucleophile. This dramatically increases the activation energy for the formation of the tetrahedral intermediate. Consequently, standard saponification conditions (e.g., NaOH in aqueous ethanol at reflux) are often ineffective.

-

Forcing Conditions: To achieve hydrolysis, more drastic measures are necessary. This can include the use of strong bases in high-boiling polar aprotic solvents or treatment with strong Lewis acids like boron trichloride, which can coordinate to the carbonyl oxygen and facilitate cleavage.[10] Some studies have shown that using non-aqueous conditions with "naked" hydroxyl anions can improve the efficiency of saponifying hindered esters.[11]

Reduction to the Corresponding Alcohol

The reduction of esters to primary alcohols is typically accomplished with strong hydride reagents like lithium aluminum hydride (LiAlH₄).[2]

-

Steric Impact: Similar to hydrolysis, the approach of the bulky AlH₄⁻ anion to the carbonyl carbon is severely impeded. While the reaction can still proceed, it often requires a significant excess of the reducing agent, higher temperatures, and longer reaction times compared to unhindered substrates. The steric bulk slows down the initial nucleophilic attack, which is the rate-determining step.

Caption: The sterically hindered reactivity of this compound.

Potential Applications in Research and Development

While not a common bulk chemical, the unique properties of this compound and its parent acid make them valuable tools in specialized areas of chemical research:

-

Mechanistic Probes: Its extreme resistance to hydrolysis makes it an excellent control compound for studying reaction mechanisms and quantifying the impact of steric effects on reaction rates.

-

Protecting Groups: The 2,4,6-triisopropylbenzoyl ("Trip") group could theoretically be used as a highly robust protecting group for alcohols, cleavable only under very specific and harsh conditions.

-

Molecular Scaffolding: In materials science and supramolecular chemistry, the bulky and rigid triisopropylphenyl moiety can be used as a "steric director" to enforce specific conformations or to prevent undesirable intermolecular aggregation.

-

Photoinitiators: Although not a direct application of this specific ester, the structurally related compound ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is used as a photoinitiator in 3D printing and polymer synthesis, highlighting the utility of substituted benzoates in materials science.[12]

Conclusion

This compound is more than just another ester; it is a powerful illustration of the principles of steric hindrance. Its synthesis requires carefully chosen methods to overcome the steric congestion around the carboxylic acid, and its reactivity is characterized by a remarkable stability of the ester bond to nucleophilic attack. For researchers, this molecule serves as a valuable building block for creating sterically demanding structures and as a benchmark for studying the physical limits of chemical reactions. The insights gained from studying such hindered systems are directly applicable to the rational design of catalysts, protecting groups, and advanced materials where precise control over molecular architecture is paramount.

References

-

OChem Tutor. (2020). Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. YouTube. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R., et al. (2010). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

-

Manchand, P. S. (1971). Cleavage of Sterically Hindered Esters with Boron Trichloride. Royal Society of Chemistry. [Link]

-

Engle, J. (2020). Ester Preparation and Reactivity. YouTube. [Link]

-

PubChemLite. This compound (C18H28O2). [Link]

-

Tetrahedron. 63846-76-4 | this compound. [Link]

-

Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

-

SSERC. Hydrolysis of ethyl benzoate. [Link]

-

SSERC Chemistry. (2021). The Hydrolysis of Ethyl Benzoate. YouTube. [Link]

Sources

- 1. This compound | C18H28O2 | CID 7015413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C18H28O2) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Clevage of sterically hindered esters with boron trichloride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology_Chemicalbook [chemicalbook.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 2,4,6-triisopropylbenzoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these is ethyl 2,4,6-triisopropylbenzoate, a sterically hindered aromatic ester with potential applications in organic synthesis and drug discovery. As with any new or specialized chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, synthesized from available data and established principles of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Threat

-

H302: Harmful if swallowed: This indicates a significant risk of adverse health effects if the compound is ingested.[1][2][3]

-

H315: Causes skin irritation: Direct contact with the skin is likely to cause inflammation, redness, and discomfort.[1][2][3]

-

H319: Causes serious eye irritation: The compound can cause significant and potentially damaging irritation to the eyes.[1][2][3]

-

H335: May cause respiratory irritation: Inhalation of vapors, mists, or dusts of this compound can irritate the respiratory tract.[1][2][3]

The presence of the bulky isopropyl groups on the benzene ring influences the molecule's physical and chemical properties, and likely its toxicological profile. The ester functional group, while generally less reactive than other functionalities, can still participate in hydrolysis, particularly in the presence of strong acids or bases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈O₂ | PubChem[1], ChemScene[2] |

| Molecular Weight | 276.41 g/mol | PubChem[1], ChemScene[2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid. | Inferred from related compounds |

| Solubility | Expected to be poorly soluble in water. | Inferred from structure |